molecular formula C9H12N2O2S B254214 1-(Methylsulfonyl)indolin-6-amine CAS No. 620985-93-5

1-(Methylsulfonyl)indolin-6-amine

Cat. No.: B254214
CAS No.: 620985-93-5
M. Wt: 212.27 g/mol
InChI Key: WYMVKGHSXNNMKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Methylsulfonyl)indolin-6-amine involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 1-(Methylsulfonyl)indolin-6-amine. For instance, research on 3-substituted indolin-2-one derivatives demonstrated significant anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. These compounds exhibited a concentration-dependent suppression of nitric oxide production, suggesting that derivatives of indolin compounds could be developed as therapeutic agents for inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Activity

The compound has also shown promise in anticancer applications. A study on spiro-3-indolin-2-one derivatives indicated their potent antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The most effective compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Table 1: Anticancer Activity of Indolin Derivatives

CompoundCell LineIC50 (µM)Comparison Standard
6mHCT1162.4345-Fluorouracil
6kA4312.966Dexamethasone
6fMCF73.694Chloroquine

Cyclooxygenase Inhibition

Another significant application of this compound is its role as a cyclooxygenase inhibitor. Research has shown that certain derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process and pain signaling pathways. Compounds from this family have been noted for their high selectivity ratios compared to COX-1, which is essential for minimizing side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Ratios

Compound NameCOX-1 Inhibition (IC50 nM)COX-2 Inhibition (IC50 nM)Selectivity Index
2-(4-chlorobenzoyl)-5-methylsulfonyl-1H-indole216346>2163
2-(4-chlorophenyl)-5-methylsulfonyl-1H-indole233143>2331

Comparison with Similar Compounds

1-(Methylsulfonyl)indolin-6-amine can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific methanesulfonyl group, which imparts distinct chemical reactivity and biological properties .

Biological Activity

1-(Methylsulfonyl)indolin-6-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized from indoline derivatives through various chemical reactions involving methylsulfonyl groups. The structural formula can be represented as follows:

C9H10N2O2S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound serves as a building block for more complex molecules, contributing to its versatility in medicinal chemistry.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. A study focused on derivatives of indolin-2-one demonstrated that compounds with similar structures could inhibit pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Specifically, the anti-inflammatory activity was evaluated using LPS-induced RAW264.7 macrophage cells, where it was found that treatment with these compounds led to a concentration-dependent decrease in the production of inflammatory cytokines .

Table 1: Inhibition of Pro-inflammatory Mediators by Indolin Derivatives

CompoundIC50 (μM)Target Mediator
3-(3-hydroxyphenyl)-indolin-2-one0.10TNF-α
3-(4-methylsulfonylphenyl)-indolin-2-one0.56IL-6
This compoundTBDNO

The exact IC50 values for this compound are still being determined (TBD), but preliminary results suggest promising activity.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. One study highlighted that derivatives of indoline could act as activators of pyruvate kinase M2 (PKM2), a glycolytic enzyme prevalent in cancer cells. Activation of PKM2 leads to altered metabolic processes that can inhibit tumor growth while sparing normal cells from toxicity .

Case Study: PKM2 Activation
In vitro studies demonstrated that certain analogs of this compound effectively inhibited the growth of various cancer cell lines, suggesting a mechanism where these compounds preferentially target cancerous cells over healthy ones.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cytokine Production: By suppressing the phosphorylation of key signaling proteins in the NF-kB pathway, these compounds effectively reduce the expression of inflammatory cytokines.
  • Metabolic Modulation: Activation of PKM2 shifts cellular metabolism in favor of apoptosis in cancer cells, which is a promising therapeutic strategy against malignancies .

Future Directions and Research

While current findings are promising, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies: To confirm efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship (SAR) Analysis: To optimize chemical modifications that enhance biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 1-(Methylsulfonyl)indolin-6-amine derivatives?

  • Methodological Answer : Synthetic routes should prioritize regioselectivity and functional group compatibility. For example, coupling reactions involving boronic acids (e.g., Suzuki-Miyaura) can introduce aryl groups at specific positions, as demonstrated in the synthesis of structurally related thienopyrimidine derivatives . Key steps include:

  • Protection/deprotection strategies : Ensure the methylsulfonyl group remains stable under reaction conditions.
  • Catalyst selection : Use palladium catalysts for cross-coupling reactions, optimizing temperature and solvent (e.g., DMSO at 80–100°C) .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products, verified by 1H^1H NMR and HRMS .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Perform stability studies using:

  • pH titration assays : Monitor structural integrity via UV-Vis spectroscopy or HPLC at pH 2–12.
  • Thermal analysis : Use differential scanning calorimetry (DSC) to assess melting points and decomposition trends.
  • NMR stability tests : Compare 1H^1H and 13C^{13}C NMR spectra before and after exposure to acidic/basic conditions, focusing on the methylsulfonyl group’s chemical shift stability .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • Methodological Answer : Combine:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peaks) .
  • Multinuclear NMR : Assign 1H^1H and 13C^{13}C signals, particularly the methylsulfonyl group (δ ~3.3 ppm in 1H^1H) and indole/amine protons .
  • HPLC-UV : Assess purity (>95%) with retention time consistency under standardized conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound analogs across studies?

  • Methodological Answer : Address contradictions by:

  • Dose-response normalization : Standardize assay concentrations (e.g., 1–100 µM) and controls.
  • Structural benchmarking : Compare analogs with documented bioactivity (e.g., BTK inhibitors in ) to identify critical substituents (e.g., acrylamide groups enhancing covalent binding) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinities (KdK_d) and rule off-target effects .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer : Combine:

  • Molecular docking : Use programs like AutoDock Vina to model interactions with BTK or analogous kinases, focusing on sulfonyl group hydrogen bonding .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Free-energy calculations : Apply MM-GBSA to estimate binding energies, correlating with experimental IC50_{50} values .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematic SAR approaches include:

  • Substituent scanning : Introduce electron-withdrawing/donating groups (e.g., methoxy, fluoro) at the indole 4-position to modulate electron density .
  • Bioisosteric replacement : Replace the methylsulfonyl group with sulfonamides or sulfonic acids to enhance solubility or target affinity .
  • Protease stability assays : Test metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data in cell-based assays?

  • Methodological Answer : Use:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} values.
  • ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).
  • Principal component analysis (PCA) : Identify outliers or clustering patterns in high-throughput screens .

Q. Data Analysis and Experimental Design

Q. How should researchers design controls for assessing off-target effects in kinase inhibition assays?

  • Methodological Answer : Include:

  • Positive controls : Known kinase inhibitors (e.g., staurosporine for broad-spectrum inhibition).
  • Negative controls : Vehicle-only treatments (e.g., DMSO at ≤0.1% v/v).
  • Selectivity panels : Test against unrelated kinases (e.g., EGFR, JAK2) to confirm specificity .

Q. What validation criteria ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Validate via:

  • Replication : Synthesize batches in triplicate, ensuring <5% yield variation.
  • Cross-lab verification : Collaborate with independent labs to reproduce spectral data (NMR, HRMS).
  • Intermediate characterization : Confirm purity of intermediates (e.g., boronic ester precursors) before coupling .

Properties

IUPAC Name

1-methylsulfonyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVKGHSXNNMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2.00 g of 1-methylsulfonyl-6-nitroindoline and a mixed solvent of 100 ml of ethanol and 100 ml of tetrahydrofuran was added 300 mg of 10% palladium/carbon under an argon atmosphere, followed by 3 hours of stirring at room temperature under a hydrogen atmosphere. The reaction solution was filtrated through celite and the organic solvent in the filtrate was removed under reduced pressure. To the residue was added 200 ml of a mixed solution of methanol, ethyl acetate, and tetrahydrofuran. Under an argon atmosphere, 1 g of 10% palladium/carbon was added and the whole was stirred at room temperature for 3 hours under a hydrogen atmosphere. The reaction solution was filtrated through celite and the organic solvent in the filtrate was removed under reduced pressure to obtain 1.66 g of 1-methylsulfonyl-6-aminoindoline as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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